molecular formula C14H23NO B5013805 N-(tert-butyl)-3-(2-methylphenoxy)-1-propanamine

N-(tert-butyl)-3-(2-methylphenoxy)-1-propanamine

Cat. No. B5013805
M. Wt: 221.34 g/mol
InChI Key: FNVWOXHUDLVNQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(tert-butyl)-3-(2-methylphenoxy)-1-propanamine”, tert-butyl compounds are often synthesized using tert-butyl nitrite (TBN) under solvent-free conditions . This method has a broad substrate scope and is metal and acid-free .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, these specific details for “this compound” are not available .

Mechanism of Action

The mechanism of action of a compound typically refers to its behavior in a biological context. As “N-(tert-butyl)-3-(2-methylphenoxy)-1-propanamine” is a chemical compound, its mechanism of action in a biological system is not clear .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information about “N-(tert-butyl)-3-(2-methylphenoxy)-1-propanamine”, it’s difficult to provide accurate safety and hazard information .

Future Directions

The future directions for research on “N-(tert-butyl)-3-(2-methylphenoxy)-1-propanamine” could include elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

properties

IUPAC Name

2-methyl-N-[3-(2-methylphenoxy)propyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-12-8-5-6-9-13(12)16-11-7-10-15-14(2,3)4/h5-6,8-9,15H,7,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVWOXHUDLVNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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